3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine
CAS No.: 1251999-18-4
Cat. No.: VC0090426
Molecular Formula: C10H17N3O
Molecular Weight: 195.266
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251999-18-4 |
|---|---|
| Molecular Formula | C10H17N3O |
| Molecular Weight | 195.266 |
| IUPAC Name | 3-piperidin-3-yl-5-propan-2-yl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C10H17N3O/c1-7(2)10-12-9(13-14-10)8-4-3-5-11-6-8/h7-8,11H,3-6H2,1-2H3 |
| Standard InChI Key | QHRQWYQHLSLMOO-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NC(=NO1)C2CCCNC2 |
Introduction
Chemical Structure and Properties
3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine is characterized by a piperidine ring attached at position 3 to a 1,2,4-oxadiazole ring, which in turn carries a propan-2-yl (isopropyl) substituent at position 5. This structural arrangement creates a unique chemical entity with distinct physicochemical properties that contribute to its biological profile.
Physical and Chemical Characteristics
The compound exhibits specific chemical and physical properties that are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1251999-18-4 |
| Molecular Formula | C₁₀H₁₇N₃O |
| Molecular Weight | 195.266 g/mol |
| IUPAC Name | 3-piperidin-3-yl-5-propan-2-yl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C10H17N3O/c1-7(2)10-12-9(13-14-10)8-4-3-5-11-6-8/h7-8,11H,3-6H2,1-2H3 |
| Standard InChIKey | QHRQWYQHLSLMOO-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NC(=NO1)C2CCCNC2 |
| PubChem CID | 50988080 |
The compound possesses a heterocyclic structure with a 1,2,4-oxadiazole ring system, which contains one oxygen and two nitrogen atoms at positions 1, 2, and 4. The piperidine moiety is attached at position 3 of the oxadiazole ring, while the isopropyl group occupies position 5. This arrangement creates a molecule with specific binding properties that are relevant to its biological activities.
Structural Variants and Related Compounds
Salt Forms and Derivatives
The compound is frequently encountered in its hydrochloride salt form (3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride), which has the CAS number 1251925-12-8 . The salt form typically exhibits improved solubility characteristics compared to the free base, which can be advantageous for biological testing and pharmaceutical formulations.
Another important structural variant is the positional isomer 4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine (and its hydrochloride salt), where the oxadiazole ring is attached at position 4 of the piperidine ring rather than position 3 . This structural difference can significantly influence the biological profile and pharmacokinetic properties of the compound.
Structural Modifications
Various derivatives of 3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine have been synthesized through structural modifications, including:
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N-acylation of the piperidine nitrogen, as seen in compounds like 3-[5-(3-ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine derivatives
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Complex amide formation, exemplified by 3-(acetyl{2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}amino)-N-(3-fluoro-2-methylphenyl)piperidine-1-carboxamide
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Incorporation of additional functional groups to enhance specific biological activities
These modifications allow researchers to fine-tune the pharmacological properties and target specificity of these compounds.
Synthesis and Characterization
Analytical Characterization
Characterization of 3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine and related derivatives typically employs various analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Infrared (IR) spectroscopy for identification of functional groups
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Mass spectrometry for molecular weight confirmation
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X-ray crystallography for structure determination
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Chromatographic methods for purity assessment
Spectroscopic analysis typically reveals characteristic signals for the piperidine and oxadiazole moieties, with IR spectroscopy showing distinctive absorption bands for the C=N (oxadiazole) stretching vibrations .
Biological Activity and Pharmacological Properties
Oxadiazole Pharmacophore Significance
The 1,2,4-oxadiazole nucleus represents a well-studied pharmacophoric scaffold that has emerged as a core structural unit in various bioactive compounds. This heterocyclic system has been incorporated into numerous molecules with diverse pharmacological activities, including:
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Muscarinic agonists
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Benzodiazepine receptor partial agonists
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Dopamine transporter modulators
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5-HT agonists
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HIV inhibitors
The pharmacological versatility of the oxadiazole scaffold arises from its ability to form hydrogen bonds, participate in dipole-dipole interactions, and provide a rigid framework that can present substituents in specific spatial orientations conducive to receptor binding.
GPR119 Agonist Activity
One of the most significant pharmacological properties associated with 3-isopropyl-1,2,4-oxadiazol-piperidine derivatives is their activity as G protein-coupled receptor 119 (GPR119) agonists. A derivative described as HD0471042, characterized as a "3-isopropyl-1,2,4-oxadiazol-piperidine derivative," has demonstrated promising potential for the treatment of Type 2 Diabetes Mellitus (T2DM) .
HD0471042 has shown the ability to:
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Increase intracellular cAMP levels in cells expressing GPR119
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Elevate insulin release in pancreatic β-cell lines
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Improve glucose tolerance in animal models
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Increase insulin and GLP-1 (glucagon-like peptide-1) levels in a dose-dependent manner
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Improve glycemic control in various diabetic mouse models
These findings suggest that compounds structurally related to 3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine may have significant therapeutic potential in the management of diabetes and obesity.
Antimicrobial and Anticancer Activities
Oxadiazole derivatives containing piperidine substituents have been investigated for their antimicrobial and anticancer properties. Research on 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives with piperidine side chains has revealed:
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Superior activity against gram-positive bacterial species compared to gram-negative ones
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Notable activity against specific bacterial strains including Bacillus cereus, Bacillus ehimensis, and Bacillus thuringiensis
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Moderate to good cytotoxic activity against certain cancer cell lines, particularly liver carcinoma (HUH7)
While these studies involved different oxadiazole isomers (1,3,4-oxadiazole rather than 1,2,4-oxadiazole), they highlight the potential biological versatility of oxadiazole-piperidine hybrid structures.
Structure-Activity Relationships
Key Structural Features
The biological activity of 3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine and related compounds appears to be influenced by several key structural features:
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The position of attachment between the oxadiazole and piperidine rings (position 3 versus position 4 on the piperidine)
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The nature of substituents on the oxadiazole ring (isopropyl versus other alkyl or aryl groups)
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The presence of additional functional groups on the piperidine nitrogen
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The stereochemistry of the piperidine ring when additional substituents are present
For instance, the spatial arrangement of functional groups in oxadiazole-piperidine conjugates can significantly impact their interaction with target receptors or enzymes, as observed in crystallographic studies of related compounds .
Comparative Analysis of Related Compounds
Comparing 3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine with its structural variants reveals interesting structure-activity patterns:
*Based on structural similarity to reported GPR119 agonists
This comparative analysis highlights how subtle structural changes can direct the biological activity profile toward specific therapeutic targets.
Research Applications and Future Prospects
Future Research Directions
Several promising directions for future research involving 3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine and related compounds include:
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Further optimization of GPR119 agonists based on this structural scaffold for improved efficacy and selectivity
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Investigation of additional biological targets that may be modulated by oxadiazole-piperidine hybrids
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Development of more efficient synthetic routes to access these compounds and their derivatives
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Exploration of potential applications in conditions beyond diabetes, such as inflammatory disorders or infectious diseases
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Detailed mechanistic studies to elucidate the precise mode of action at the molecular level
The versatility of the oxadiazole-piperidine scaffold suggests significant untapped potential for discovery of novel bioactive compounds with diverse therapeutic applications.
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